molecular formula C14H15N5O4S B2453128 5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 1798637-84-9

5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B2453128
CAS RN: 1798637-84-9
M. Wt: 349.37
InChI Key: FLLCXVMWHYLISJ-UHFFFAOYSA-N
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Description

5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C14H15N5O4S and its molecular weight is 349.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of 1,2,3-triazole derivatives, including structures similar to the mentioned compound, has been explored for antimicrobial applications. For instance, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide has been reported, where these compounds showed good to moderate antimicrobial activity, indicating the potential use of triazole derivatives in antimicrobial research (Bayrak et al., 2009). Similarly, another study synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which also exhibited strong antimicrobial activity, suggesting the usefulness of such compounds in developing new antimicrobial agents (Krolenko et al., 2016).

Biological Inhibition Studies

The 1,2,3-triazole moiety has been incorporated into various compounds for biological inhibition studies. For example, Isatin 1,2,3-triazoles were prepared and evaluated as inhibitors against caspase-3, a crucial enzyme in apoptosis, showing competitive inhibitory mechanisms with potent inhibitory activities (Jiang & Hansen, 2011). This highlights the potential application of 1,2,3-triazole-containing compounds in therapeutic research targeting caspase-3.

Synthesis of Heterocyclic Compounds

The chemical structure of interest falls within the category of heterocyclic compounds, which have broad applications in medicinal chemistry and material science. Studies have detailed the synthesis of various heterocyclic compounds, including triazoles, oxadiazoles, and pyrroles, through methods that could potentially be applied to synthesize compounds like the one you mentioned. For instance, a method for synthesizing substituted pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers through 1-sulfonyl-1,2,3-triazoles has been developed, showcasing the versatility and synthetic utility of triazole intermediates (Kim et al., 2014).

Antioxidant and Cytotoxic Activities

Research into sulfone-linked bis heterocycles, which share structural similarities with the compound , has shown promising antimicrobial activity and cytotoxicity. A study synthesized sulfone-linked bis heterocycles and tested them for antimicrobial activity and cytotoxicity, finding that certain chloro-substituted compounds exhibited significant antibacterial and antifungal activities, as well as cytotoxic activity against lung carcinoma cells (Muralikrishna et al., 2012). This indicates the potential of such compounds in developing new therapeutics.

properties

IUPAC Name

3-methyl-5-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c1-17-12-8-11(2-3-13(12)23-14(17)20)24(21,22)18-6-4-10(9-18)19-7-5-15-16-19/h2-3,5,7-8,10H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLCXVMWHYLISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C=CN=N4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.